

# comparative bioactivity of fluorinated quinoline isomers

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## Compound of Interest

Compound Name: 8-Fluoroquinoline

Cat. No.: B1294397

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## Anticancer Activity of Fluorinated Quinolines

Fluorinated quinoline derivatives have emerged as a promising class of anticancer agents.<sup>[1]</sup> Their primary mechanism of action often involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division, leading to apoptosis.<sup>[1]</sup> The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC<sub>50</sub>) or growth inhibition 50 (GI<sub>50</sub>) values serving as key metrics for comparison.

The strategic placement of fluorine atoms can significantly impact anticancer potency. For instance, studies on novel fluorinated quinoline analogues have demonstrated potent activity against triple-negative breast cancer (TNBC) cells.<sup>[2][3]</sup> The presence of an ester group in conjunction with fluorine substitution on the quinoline ring was found to be crucial for their anticancer effect.<sup>[2][3]</sup>

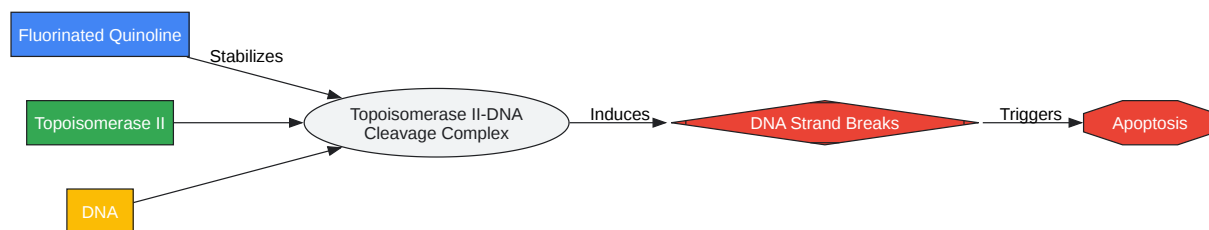
Table 1: Comparative Cytotoxicity of Fluorinated Quinoline Derivatives against Cancer Cell Lines

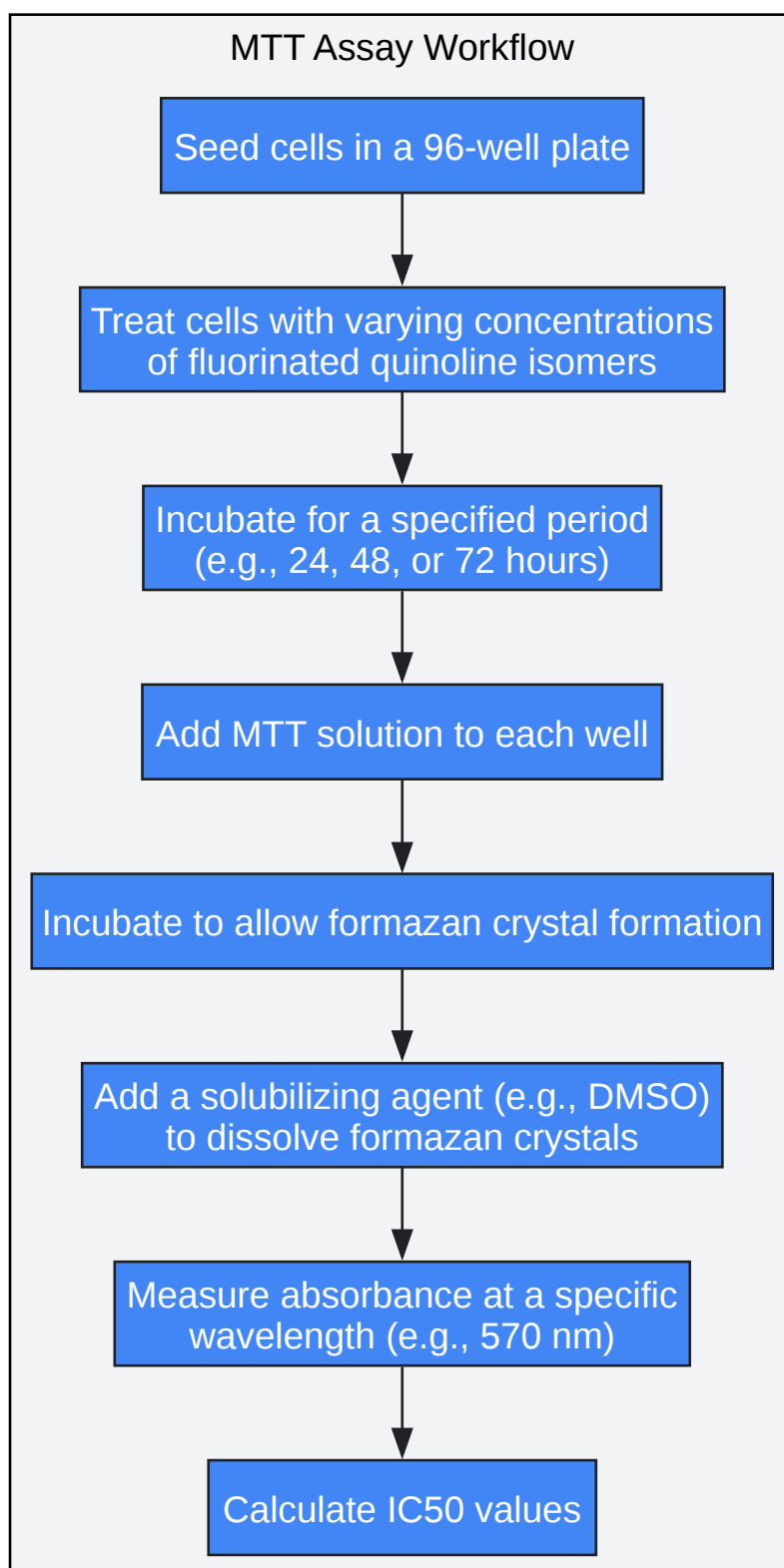
Compound	Cancer Cell Line	IC50 (μM)	Reference
6a	MDA-MB-468 (TNBC)	~2.5-5	[2][3]
6b	MDA-MB-468 (TNBC)	~2.5-5	[2][3]
6d	MDA-MB-468 (TNBC)	~2.5-5	[2][3]
6f	MDA-MB-468 (TNBC)	~2.5-5	[2][3]
6e (-CF3 at para position)	MDA-MB-468 (TNBC)	20.0	[4]
6e (-CF3 at para position)	MCF7	60.0	[4]
6d	MCF7	12.0	[4]
2'-fluoro-6-pyrrol-2-phenyl-4-quinolone	Renal and Melanoma cell lines	log GI50 < -8.00	[5]
6-Bromo-5-nitroquinoline (4)	HT29 (Adenocarcinoma)	Lower than 5-FU	[6]
6,8-diphenylquinoline (13)	C6 (Glioblastoma), HeLa (Cervical), HT29 (Adenocarcinoma)	High antiproliferative activity	[6]

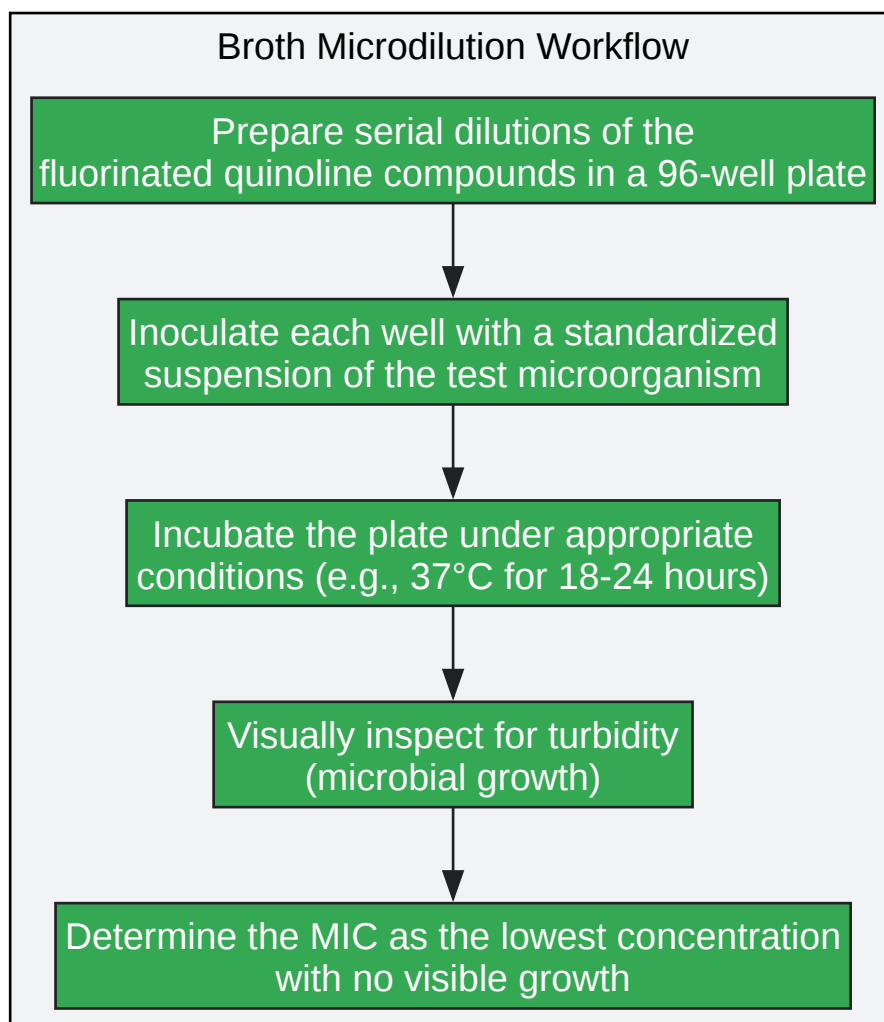
Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions across different studies.

## Signaling Pathway: Inhibition of Topoisomerase II

Fluorinated quinolones often exert their anticancer effects by targeting human topoisomerase II. This interaction stabilizes the enzyme-DNA cleavage complex, which in turn leads to DNA strand breaks and ultimately triggers programmed cell death, or apoptosis.[1]







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